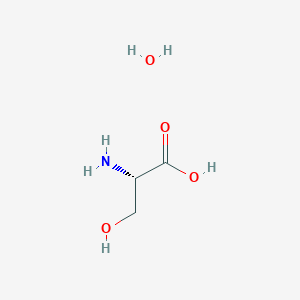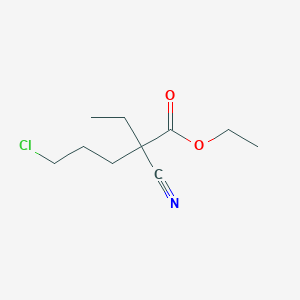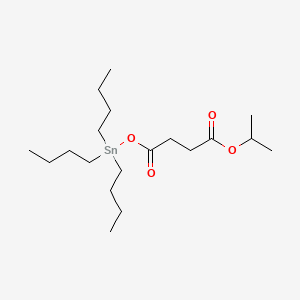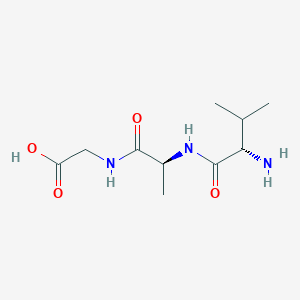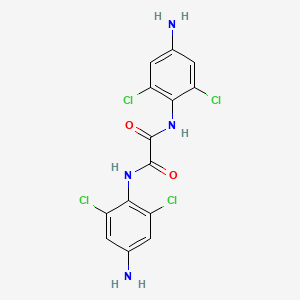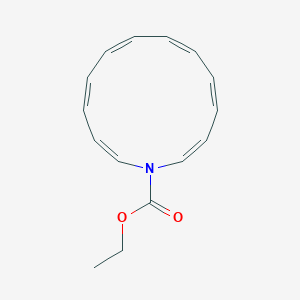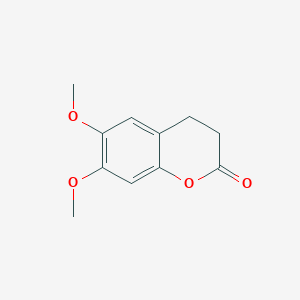
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a butanamide backbone substituted with dichlorophenyl and phenylimino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichloroaniline with butanoyl chloride to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the dichlorophenyl or phenylimino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanamide, N-(2,5-dichlorophenyl)-3-oxo-
- N-(2,5-dimethylphenyl)butanamide
- N-(2,5-dichlorophenyl)-2,3-dihydro-1H-inden-1-amine
Uniqueness
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenylimino groups. This structural uniqueness imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For instance, the combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity, making it a valuable candidate for various research and industrial applications.
Eigenschaften
CAS-Nummer |
56182-74-2 |
|---|---|
Molekularformel |
C22H17Cl2N3O |
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)butanamide |
InChI |
InChI=1S/C22H17Cl2N3O/c1-15(25-17-8-4-2-5-9-17)21(26-18-10-6-3-7-11-18)22(28)27-20-14-16(23)12-13-19(20)24/h2-14H,1H3,(H,27,28) |
InChI-Schlüssel |
FBIKHPXAUJBNGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=CC=C1)C(=NC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)

